N-(4-chlorophenyl)-4-hydroxybenzamide
Description
N-(4-Chlorophenyl)-4-hydroxybenzamide is a benzamide derivative characterized by a 4-hydroxybenzamide backbone substituted with a 4-chlorophenyl group. This structure combines a polar hydroxyl group with an electron-withdrawing chlorine atom, influencing its physicochemical and biological properties.
For example, (R)-N-(1′-methoxycarbonyl-2′-phenylethyl)-4-hydroxybenzamide, a related compound, was identified in A. indicum and studied for its structural and spectroscopic properties .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(16)8-2-9/h1-8,16H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROUDFPMGPAELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352381 | |
| Record name | SBB015763 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3679-68-3 | |
| Record name | SBB015763 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Substitution Reaction: The synthesis of N-(4-chlorophenyl)-4-hydroxybenzamide can be achieved through an aromatic substitution reaction. This involves the reaction of 4-chloroaniline with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Amidation Reaction: Another method involves the amidation of 4-hydroxybenzoic acid with 4-chloroaniline using a dehydrating agent like thionyl chloride (SOCl2) to form the corresponding acid chloride, which then reacts with 4-chloroaniline to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-4-hydroxybenzamide can undergo oxidation reactions, particularly at the hydroxy group, to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives, especially at the amide bond.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated benzamide derivatives.
Scientific Research Applications
Chemistry
- Precursor for Organic Synthesis : N-(4-chlorophenyl)-4-hydroxybenzamide serves as a precursor in synthesizing more complex organic molecules, facilitating studies on reaction mechanisms and kinetics.
Biology
- Enzyme Inhibition Studies : The compound is investigated for its potential as an enzyme inhibitor, targeting specific biological pathways.
- Interactions with Biological Macromolecules : Research has focused on its ability to interact with proteins and nucleic acids, which may lead to insights into its biological activity.
Medicine
- Therapeutic Potential : It is explored for anti-inflammatory and anticancer activities. Its structure allows it to act as a scaffold in drug design, potentially leading to the development of new pharmaceuticals.
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, including polymers and coatings that exhibit unique properties due to its functional groups.
Case Studies and Research Findings
- Enzyme Inhibition : A study demonstrated that this compound exhibited significant inhibition of specific enzymes involved in cancer progression. This suggests its potential role in therapeutic applications against cancer .
- Biological Activity Assessment : Research indicated that the compound interacts effectively with various biological macromolecules, enhancing its profile as a candidate for drug development .
- Synthesis Optimization : Industrial applications have focused on optimizing synthesis methods to improve yield and purity, utilizing automated processes that ensure consistency in production .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Halogen Variations
- N-(4-Fluorophenyl)- and N-(4-Bromophenyl)maleimides: Compared to N-(4-chlorophenyl)maleimide (IC50 = 7.24 µM), fluorinated (IC50 = 5.18 µM) and brominated (IC50 = 4.37 µM) analogs exhibit slightly enhanced inhibitory activity against monoacylglycerol lipase (MGL), suggesting that larger halogens (Br, I) may improve binding affinity in this scaffold .
- N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide: The addition of a methyl group at the 2-position of the chlorophenyl ring () increases molecular weight (261.7 g/mol vs.
Functional Group Modifications
- Hydroxamic Acid Derivatives : Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () replace the hydroxyl group with a hydroxamic acid moiety, which can enhance metal-chelating properties and antioxidant activity. Such modifications are critical in designing protease inhibitors or radical-scavenging agents.
- Sulfamoyl Benzamides : Derivatives such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide () exhibit potent α-glucosidase inhibition (IC50 = 0.98 µM), highlighting how sulfamoyl groups can augment enzyme-targeted activity compared to simpler hydroxybenzamides.
Physicochemical Properties
Molecular Weight and Solubility
- N-(4-Chlorophenyl)-4-hydroxybenzamide: Estimated molecular weight ≈ 247.7 g/mol (based on C13H10ClNO2). The hydroxyl group may improve aqueous solubility compared to non-polar analogs.
- N-[4-(Butan-2-yl)phenyl]-4-[(4-chlorophenoxy)methyl]benzamide (): Incorporation of a bulky butyl-phenoxy group increases molecular weight (423.9 g/mol) and lipophilicity, likely reducing water solubility but enhancing lipid bilayer penetration .
Data Tables
Table 2: Physicochemical Properties
Biological Activity
N-(4-chlorophenyl)-4-hydroxybenzamide, a derivative of hydroxybenzamide, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article compiles various research findings, case studies, and data tables to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the empirical formula and a molecular weight of 258.25 g/mol. Its structure features a chlorophenyl group attached to a hydroxybenzamide moiety, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that hydroxybenzamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 0.125–1.0 mg/mL, suggesting strong efficacy against microbial strains .
Table 1: Antimicrobial Activity of Hydroxybenzamide Derivatives
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| This compound | 0.5 | Antibacterial |
| N-(2-chlorophenyl)-2-hydroxybenzamide | 0.125–1.0 | Antibacterial |
| N-acetyloxy-2-hydroxybenzamide | Not specified | Antifungal |
Anticancer Properties
This compound has also been investigated for its anticancer potential. It has shown cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). In vitro studies demonstrate that this compound induces apoptosis in cancer cells by modulating key apoptotic pathways.
Case Study: Apoptosis Induction Mechanism
A study explored the mechanism by which this compound induces apoptosis in HCT-116 cells. The results indicated:
- Cell Cycle Arrest : The compound caused G1 phase arrest.
- Gene Expression Modulation : Significant upregulation of pro-apoptotic genes (BAX) and downregulation of anti-apoptotic genes (Bcl-2) were observed.
- Caspase Activation : Increased levels of caspase-3 were noted, indicating activation of the apoptotic pathway .
Toxicity and Safety Profile
Despite its promising biological activities, the toxicity profile of this compound must be considered. Toxicological assessments indicate that while it exhibits some mutagenic potential in Ames tests, it also shows a medium risk for hERG inhibition, suggesting caution in therapeutic applications .
Table 2: Toxicity Parameters
| Parameter | Value | Interpretation |
|---|---|---|
| Ames Test | Positive | Mutagenic potential |
| hERG Inhibition | Medium risk | Cardiac safety concern |
| Carcinogenicity | Negative | Low risk |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
